[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
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Overview
Description
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an amino group, and a carbamic acid ester, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the piperidine ring.
Carbamic Acid Ester Formation: The final step involves the reaction of the piperidine derivative with benzyl chloroformate to form the carbamic acid ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid ethyl ester
- [®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid methyl ester
- [®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid propyl ester
Uniqueness
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-18(15-8-5-10-19(12-15)11-9-17)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJVYNHSZGVMRD-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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